7,8-diethoxy-4-methyl-2H-chromen-2-one

Description

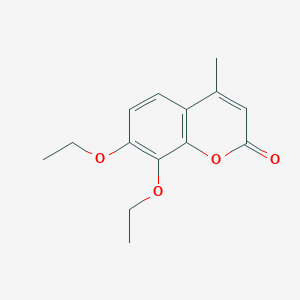

7,8-Diethoxy-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by ethoxy groups at positions 7 and 8, a methyl group at position 4, and a lactone ring forming the 2H-chromen-2-one backbone. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No. |

40713-24-4 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

7,8-diethoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

MQEWGRPQDIUPMQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Key Comparisons

Ethoxy vs. Methoxy Groups

- Electronic Effects: Ethoxy groups are stronger electron donors than methoxy, which may influence reactivity in electrophilic substitution or binding to biological targets .

Methyl vs. Phenyl Substitution

- Steric Effects : The 4-methyl group in the target compound reduces steric hindrance compared to 4-phenyl derivatives (e.g., 4-phenyl-7,8-dihydroxy-2H-chromen-2-one), facilitating interactions with enzymes or receptors .

- Biological Activity : Phenyl-substituted coumarins often exhibit enhanced anticancer activity due to π-π stacking with biomolecules, whereas methyl groups may prioritize metabolic stability .

Hydroxy vs. Alkoxy Substitutions

- Solubility and Reactivity : Hydroxy-substituted analogues (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) are more polar and prone to oxidation, whereas alkoxy groups (e.g., ethoxy) improve stability and prolong half-life .

- Antimicrobial Efficacy : Alkoxy derivatives generally show broader-spectrum antimicrobial activity compared to hydroxylated variants, likely due to reduced hydrogen bonding with microbial efflux pumps .

Amino-Functionalized Analogues

- This highlights the role of amine groups in modulating enzyme specificity .

Structural Characterization

- X-ray crystallography data for related compounds (e.g., monoclinic P2₁/c space group for 7,7-dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one ) reveal planar chromene rings with substituents influencing packing patterns. Ethoxy groups in the target compound are expected to adopt staggered conformations to minimize steric clashes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.